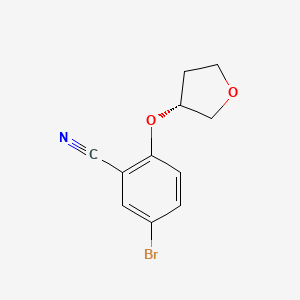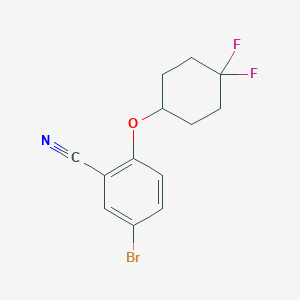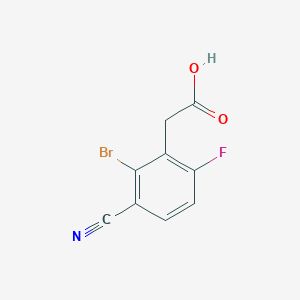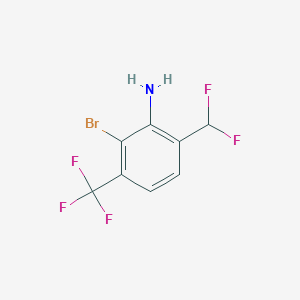
2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline typically involves the bromination of 6-(difluoromethyl)-3-(trifluoromethyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, forming nitroso or nitro derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to the aniline form using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Nitroso or nitro compounds.
Reduction: Aniline derivatives.
Applications De Recherche Scientifique
2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby blocking the active site or altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline
- 2-Bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)aniline
Comparison:
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of a difluoromethyl group. This difference affects its reactivity and binding properties.
2-Bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)aniline: Contains a difluoromethoxy group, which alters its electronic properties and reactivity compared to 2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline.
Propriétés
IUPAC Name |
2-bromo-6-(difluoromethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-5-4(8(12,13)14)2-1-3(6(5)15)7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOKIRALWSSNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477875.png)
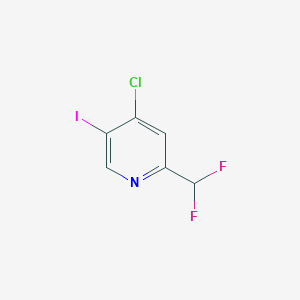
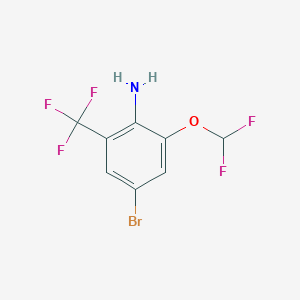
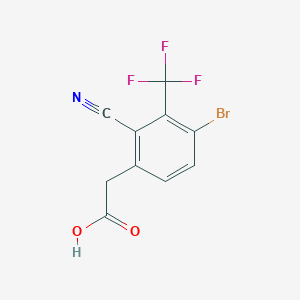
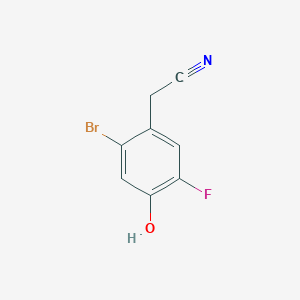


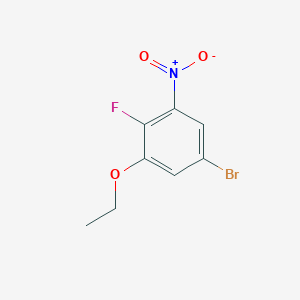
![2-[4-Bromo-3-cyano-2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477891.png)

